(4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one
Overview
Description
(4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one is a useful research compound. Its molecular formula is C14H11ClN2O2 and its molecular weight is 274.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Anti-Cancer Activity and Molecular Modeling
A series of compounds related to (4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one were synthesized and showed potential in vitro anti-cancer activity in HepG2 cell lines. These compounds were also evaluated for their interactions with BCL-2 protein, an expressed protein of liver cancer, through docking studies (C. Reddy & G. G. Reddy, 2020).
2. Structural Studies and Drug Development
Structural studies of similar isoxazole compounds provide insights into their potential as merocyanine dyes. This research involved X-ray crystallography, NMR spectroscopy, and DFT calculations, which are crucial for understanding the molecular structure and designing potential drugs (Xianghan Zhang et al., 2011).
3. Development of Novel Compounds with Anticancer Properties
Synthesis of novel 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives, which are structurally similar to this compound, revealed significant anticancer activity against various cancer cell lines. This research contributes to the development of new cancer inhibitory agents (Lingling Jing et al., 2012).
4. Larvicidal Activity and Photoredox Catalysis
Compounds derived from isoxazol-5(4H)-ones, similar to the target molecule, have demonstrated larvicidal activity against Aedes aegypti. This research highlights the potential of these compounds in vector control and their synthesis through photochemical reactions (Ana Beatriz S. Sampaio et al., 2023).
5. Anticancer and Electrochemical Behavior
A study on isoxazole derivatives, structurally related to this compound, demonstrated significant anticancer activity against lung cancer cells. Additionally, these compounds showed promising electrochemical behavior, which is vital for the development of new drug-like candidates (Krishnappa B Badiger et al., 2022).
Properties
IUPAC Name |
3-(chloromethyl)-4-[(2-methylindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c1-8-10(9-4-2-3-5-12(9)16-8)6-11-13(7-15)17-19-14(11)18/h2-6,17H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIRBAWZSIVWOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(NOC3=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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